N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide
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Overview
Description
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, and a dimethylsulfuric diamide moiety. Its distinct properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(diethylamino)phenol with dimethyl sulfate to form the corresponding dimethylsulfuric diamide. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to obtain the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have their own unique properties and applications in various fields of science and industry .
Scientific Research Applications
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diethylamino-substituted phenyl derivatives and dimethylsulfuric diamides. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .
Uniqueness
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
745819-16-3 |
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Molecular Formula |
C12H21N3O2S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
1-(diethylamino)-3-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C12H21N3O2S/c1-5-15(6-2)12-9-7-8-11(10-12)13-18(16,17)14(3)4/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
OJYOIMDNNILKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
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